ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate
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Overview
Description
ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE is a complex organic compound that features a quinazoline and imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and imidazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents like methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur or nitrogen atoms in the compound.
Reduction: This can affect the quinazoline or imidazole rings.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are commonly used. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE involves its interaction with specific molecular targets. The quinazoline and imidazole moieties can bind to enzymes or receptors, modulating their activity. This can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Known for their anticancer and anti-inflammatory properties.
Imidazole Derivatives: Widely used in pharmaceuticals for their antifungal and antibacterial activities.
Uniqueness
ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE is unique due to its combined quinazoline and imidazole structure, which may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C21H24N4O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 6-[5-[(2-methylquinazolin-4-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C21H24N4O4S/c1-3-29-18(27)11-7-6-10-17(26)19-16(24-21(28)25-19)12-30-20-14-8-4-5-9-15(14)22-13(2)23-20/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H2,24,25,28) |
InChI Key |
LRGHBUOWVPQRPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
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